5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Description
5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted at position 3 with a phenyl group and at position 5 with a (3,4-dimethylphenyl)amino moiety. The compound’s structure integrates aromatic and heterocyclic elements, which are critical for modulating biological activity. TZDs are well-known for their role in metabolic regulation, particularly in diabetes management, due to their insulin-sensitizing properties . However, structural modifications, such as the dimethylphenylamino group in this compound, may expand its pharmacological profile beyond traditional TZD applications.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-9-13(10-12(11)2)18-15-16(20)19(17(21)22-15)14-6-4-3-5-7-14/h3-10,15,18H,1-2H3 |
InChI Key |
FZAYVAAGNHTEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-Amino Intermediate
Step 2: Coupling with 3,4-Dimethylphenyl Isocyanate
-
Reagent : 3,4-Dimethylphenyl isocyanate in anhydrous DMF.
-
Characterization :
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethanol or ethyl acetate yields crystalline products.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7).
Analytical Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 230–232°C | |
| Molecular Formula | C₁₇H₁₆N₂O₂S | |
| ESI-MS (m/z) | 395.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Advantages |
|---|---|---|---|
| Conventional Heating | 68–72% | 6–8 hrs | Low equipment cost |
| Microwave-Assisted | 82–85% | 8–10 min | Enhanced efficiency, reduced side products |
Challenges and Mitigation
-
Regioselectivity : Competing reactions at N3 and C5 positions are minimized using bulky bases (e.g., triethylamine).
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve reactant solubility.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Characteristics
The molecular formula of 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is , with a molecular weight of 312.4 g/mol. The compound features a thiazolidine ring with carbonyl groups at positions 2 and 4, which are critical for its biological activity. The presence of the dimethylphenyl amino substituent enhances its pharmacological profile by contributing to various interactions with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolidine derivatives. For instance, derivatives similar to this compound have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Research indicates that these compounds can target specific signaling pathways such as the Raf/MEK/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways .
A study evaluating the anti-breast cancer activity of thiazolidinediones found that certain derivatives significantly inhibited the proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that compounds like this compound could serve as promising candidates for targeted cancer therapies .
Antimicrobial Properties
Thiazolidine derivatives have also been investigated for their antimicrobial properties. Some compounds within this class have demonstrated significant antibacterial activity against various pathogens. The structural features of these compounds play a crucial role in their effectiveness against microbial strains .
Antidiabetic Effects
Thiazolidinediones are widely recognized for their antidiabetic properties. They function primarily as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose metabolism and insulin sensitivity. Compounds similar to this compound may enhance insulin sensitivity and contribute to glycemic control in diabetic patients .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals varying degrees of biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Phenyl)-1,3-thiazolidine-2,4-dione | Lacks dimethyl substitution | Known for lower toxicity |
| 5-(p-Toluidin)-1,3-thiazolidine-2,4-dione | Contains a para-toluidine group | Exhibits enhanced anti-inflammatory effects |
| 5-(Benzyl)-1,3-thiazolidine-2,4-dione | Benzyl substitution instead of dimethyl | Potentially better solubility in organic solvents |
This table highlights the diversity within the thiazolidinedione class and underscores the unique structural features that influence biological activity.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity. It can also inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione with structurally analogous compounds:
Substituent-Driven Functional Differences
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 6325-94-6)
- Substituents : 3,4-Dimethoxybenzylidene at position 5, unsubstituted at position 3.
- Activity : Hypoglycemic effects via enhanced insulin sensitivity and glucose uptake .
- Key Difference : The methoxy groups (electron-donating) vs. dimethyl groups in the target compound may alter metabolic stability or receptor binding affinity.
- 5-(Naphthalen-2-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 498531-61-6) Substituents: Naphthylamino at position 5, phenyl at position 3. Key Difference: Bulkier aromatic substituents may hinder membrane permeability or enzymatic interactions.
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Substituents: Dichlorophenylamino at position 3, furylmethylidene at position 4. Activity: Not explicitly reported, but furan and chloro groups could confer antibacterial or anti-inflammatory properties . Key Difference: Electron-withdrawing chlorine atoms and heterocyclic furan may shift reactivity toward different biological targets.
Biological Activity
5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which is recognized for its diverse pharmacological properties. This compound's structure includes a thiazolidine ring with carbonyl groups at positions 2 and 4, along with a phenyl group and a dimethylphenyl amino substituent. The biological activity of this compound has been the subject of various studies, particularly regarding its potential therapeutic applications.
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 312.4 g/mol
The thiazolidine ring structure contributes to the compound's reactivity and biological activity. The presence of the dimethylphenyl group enhances its pharmacological profile.
Biological Activity Overview
Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Thiazolidines are also noted for their anti-inflammatory effects.
Anticancer Activity
A study highlighted the compound's potential as a dual inhibitor of critical signaling pathways involved in cancer progression. Specifically, it was observed that derivatives of thiazolidine-2,4-dione could inhibit the Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced proliferation and increased apoptosis in human leukemia U937 cells .
| Compound | Mechanism | Cell Line | Result |
|---|---|---|---|
| This compound | Dual pathway inhibition | U937 | Induced apoptosis, cell cycle arrest |
Antimicrobial Activity
Research has shown that certain thiazolidine derivatives possess significant antimicrobial activity. For instance, compounds were tested against various bacterial strains, revealing effective inhibition of growth .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Gram-positive bacteria | Inhibitory |
Anti-inflammatory Effects
Thiazolidines have been studied for their anti-inflammatory properties. A recent investigation found that these compounds can modulate inflammatory responses in vitro .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. Variations in substituents on the thiazolidine ring significantly influence its potency and selectivity against various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Dimethyl substitution on phenyl group | Enhances anticancer activity |
| Presence of carbonyl groups | Essential for biological reactivity |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiazolidinedione derivatives typically involves cyclocondensation of thiosemicarbazides with α-haloesters or α-ketoacids under acidic or reflux conditions. For example, a general protocol involves reacting substituted phenylthiosemicarbazides with chloroacetic acid in the presence of sodium acetate and refluxing in acetic acid/DMF (3:1 v/v) for 2–4 hours . Optimization includes:
- Temperature control : Reflux at 90–100°C ensures complete cyclization without side reactions.
- pH adjustment : Precipitation at pH 8–9 using ammonia yields pure crystals .
- Solvent selection : DMF-acetic acid mixtures enhance solubility of intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazolidinedione ring and substituent positions. For example, the C=O groups at positions 2 and 4 resonate at δ 170–175 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error .
- FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) confirm core structure .
Advanced: How can computational chemistry predict reactivity and stability under varying conditions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches (e.g., via ICReDD’s workflow) model transition states and intermediates. For example:
- Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites on the thiazolidinedione core .
- Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents like DMF .
- Thermal stability : Molecular dynamics simulations assess decomposition pathways at elevated temperatures .
Advanced: How to resolve contradictions between theoretical and experimental spectral data?
Methodological Answer:
Discrepancies often arise from tautomerism or crystallographic packing effects. Strategies include:
- Dynamic NMR : Resolves equilibrium between keto-enol tautomers in solution .
- X-ray crystallography : Provides definitive bond lengths/angles; compare with DFT-optimized geometries .
- Multivariate analysis : Correlate experimental ¹H NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .
Advanced: How do phenyl ring substituents influence physicochemical properties and bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability by reducing CYP450 oxidation .
- Hydrophobic substituents (e.g., 3,4-dimethylphenyl) improve membrane permeability (logP >3) .
- Hydrogen-bond donors (e.g., -NH) increase binding affinity to targets like PPARγ, as shown in docking studies .
Basic: What are critical safety considerations for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
Advanced: What experimental designs minimize byproducts during synthesis?
Methodological Answer:
- Stepwise addition : Introduce α-haloesters dropwise to thiosemicarbazides to control exothermic reactions .
- Catalytic additives : Use p-toluenesulfonic acid (10 mol%) to accelerate cyclization and reduce dimerization .
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Advanced: How to validate biological activity mechanisms using in silico tools?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
